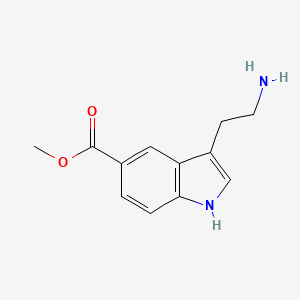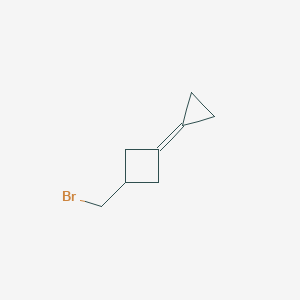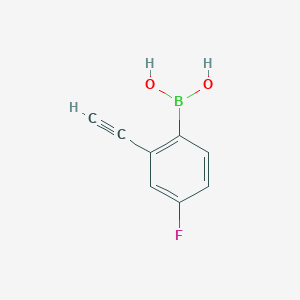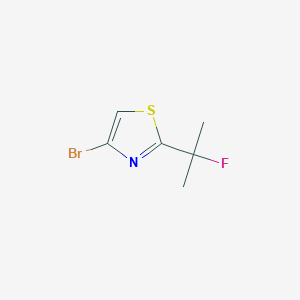
1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound known for its diverse applications in various scientific fields. This compound features a pyrazole ring substituted with a 4-chlorophenyl group, two methyl groups, and a sulfonamide group. Its unique structure contributes to its reactivity and utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzaldehyde with acetophenone derivatives under basic conditions to form the pyrazole ring, followed by sulfonation to introduce the sulfonamide group .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of polar aprotic solvents and controlled temperatures to facilitate the cyclization and sulfonation reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-1-cyclopropanecarboxylic acid
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
- 3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole
Uniqueness: 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12ClN3O2S |
|---|---|
Molecular Weight |
285.75 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3,5-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C11H12ClN3O2S/c1-7-11(18(13,16)17)8(2)15(14-7)10-5-3-9(12)4-6-10/h3-6H,1-2H3,(H2,13,16,17) |
InChI Key |
PLRCZLHTXYVUHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


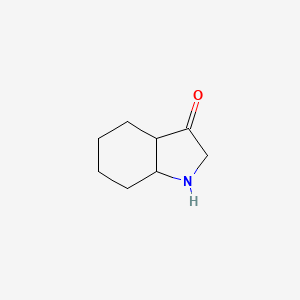
![ethyl 1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B13506580.png)
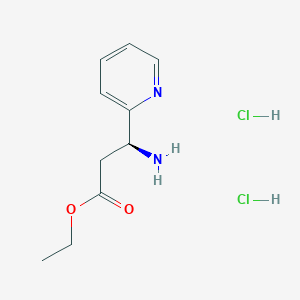
![1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B13506586.png)
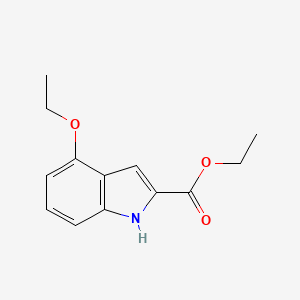
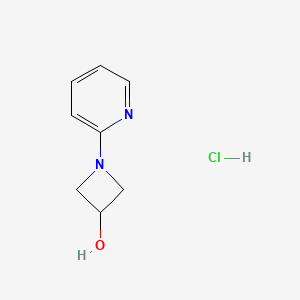
![5H,6H,7H,8H-Imidazo[1,2-A]pyrazine-3-carbaldehyde](/img/structure/B13506614.png)

